6-Amino-5-iodonicotinonitrile
Overview
Description
6-Amino-5-iodonicotinonitrile: is an organic compound with the molecular formula C6H4IN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Silver Trifluoroacetate Method:
Starting Materials: 6-Amino-3-pyridinecarbonitrile, silver trifluoroacetate, iodine.
Reaction Conditions: The reaction involves heating 6-amino-3-pyridinecarbonitrile with silver trifluoroacetate in 1,2-dichloroethane under reflux for 5 hours. Iodine is then added, and the mixture is heated for an additional 18 hours.
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Copper(I) Iodide Method:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Common Reagents and Conditions: The compound can undergo substitution reactions, particularly halogen exchange reactions, using reagents like sodium iodide and copper(I) iodide in solvents such as dioxane.
Major Products: These reactions typically yield iodinated derivatives of nicotinonitrile.
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Oxidation and Reduction Reactions:
Common Reagents and Conditions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that standard reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) could be employed.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 6-Amino-5-iodonicotinonitrile serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Anticancer Agents:
Industry:
Mechanism of Action
The exact mechanism of action for 6-amino-5-iodonicotinonitrile is not well-documented. its potential biological activity could involve interactions with cellular proteins or nucleic acids, given its structural similarity to other bioactive pyridine derivatives. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
6-Amino-3-pyridinecarbonitrile: A precursor in the synthesis of 6-amino-5-iodonicotinonitrile.
6-Amino-5-bromonicotinonitrile: Another halogenated derivative of nicotinonitrile used in similar synthetic applications.
Uniqueness:
Biological Activity
6-Amino-5-iodonicotinonitrile (CAS Number: 1187322-51-5) is an organic compound with the molecular formula C₆H₄IN₃. It is a derivative of nicotinonitrile, characterized by an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Weight : 245.02 g/mol
- IUPAC Name : 6-amino-5-iodopyridine-3-carbonitrile
- Canonical SMILES : C1=C(C=NC(=C1I)N)C#N
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties, similar to other pyridine derivatives. The structural characteristics suggest potential interactions with cellular proteins or nucleic acids, which are critical in cancer cell proliferation and survival.
Case Study : A study conducted on various nicotinonitrile derivatives highlighted the promising anticancer activity of iodine-substituted compounds. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and growth inhibition.
While the exact mechanism of action for this compound remains under investigation, it is hypothesized that its biological activity could involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
- Interaction with DNA : The compound's structural similarity to nucleobases may allow it to intercalate into DNA, disrupting replication and transcription processes.
Synthesis and Derivative Studies
This compound serves as a building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Synthetic Route | Description |
---|---|
Silver Trifluoroacetate Method | Heating 6-amino-3-pyridinecarbonitrile with silver trifluoroacetate followed by iodine addition. |
Copper(I) Iodide Method | Utilizes copper(I) iodide for halogen exchange reactions to yield iodinated derivatives. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
6-Amino-3-pyridinecarbonitrile | Precursor for synthesis; limited direct biological studies | Lacks iodine substitution |
6-Amino-5-bromonicotinonitrile | Antimicrobial and anticancer properties | Bromine substitution instead of iodine |
Future Research Directions
Further studies are needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future research include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Properties
IUPAC Name |
6-amino-5-iodopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIDXQBQCDCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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